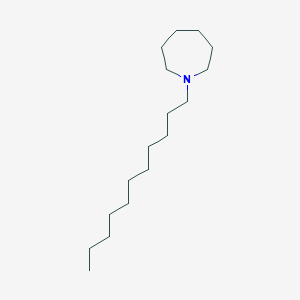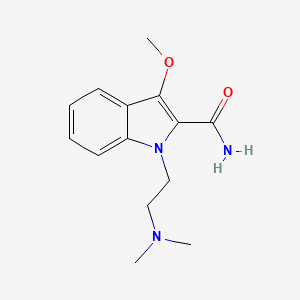
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is an organosulfur compound with the molecular formula C7H15O2SCl It is a sulfonium salt, characterized by the presence of a sulfonium ion (R3S+) where R represents organic substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride typically involves the reaction of dimethyl sulfide with an appropriate alkylating agent, such as 3-ethoxy-3-oxopropyl chloride. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the formation of the desired sulfonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonium ion can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium ion back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonium center, leading to the formation of new sulfonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, thiolates, or amines can participate in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dimethyl sulfide.
Substitution: Various substituted sulfonium salts.
Wissenschaftliche Forschungsanwendungen
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides which are intermediates in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride involves its interaction with nucleophiles and electrophiles. The sulfonium ion is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsulfonium chloride: Another sulfonium salt with similar reactivity but different substituents.
Dimethylsulfonium methylide: A related compound used in the formation of ylides.
Ethylsulfonium chloride: A simpler sulfonium salt with ethyl substituents.
Uniqueness
Dimethyl-(3-ethoxy-3-oxopropyl)sulfonium chloride is unique due to the presence of the 3-ethoxy-3-oxopropyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
75819-66-8 |
|---|---|
Molekularformel |
C7H15ClO2S |
Molekulargewicht |
198.71 g/mol |
IUPAC-Name |
(3-ethoxy-3-oxopropyl)-dimethylsulfanium;chloride |
InChI |
InChI=1S/C7H15O2S.ClH/c1-4-9-7(8)5-6-10(2)3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DEBCJSNPNLBWBM-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)CC[S+](C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

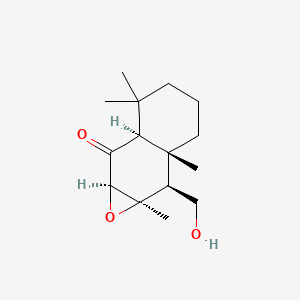
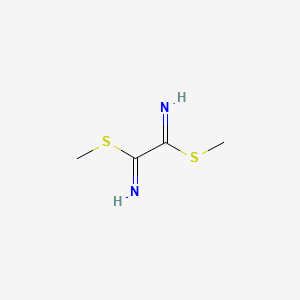
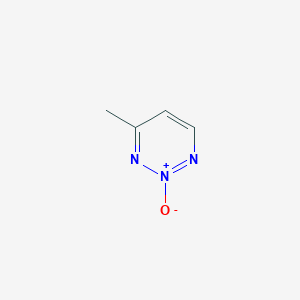
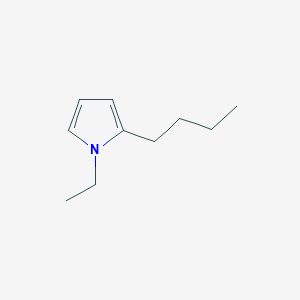

![Benzenesulfonamide, 4-[5-(4-chlorophenyl)-3-phenyl-1H-pyrazol-1-yl]-](/img/structure/B14438905.png)
![1,4,7,10,13,16-Hexaoxacyclooctadecane, 2-[(phenylmethoxy)methyl]-](/img/structure/B14438906.png)

